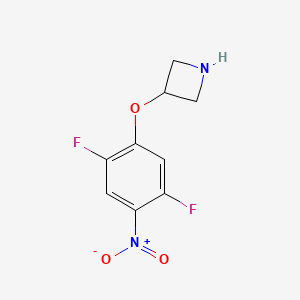
3-(2,5-Difluoro-4-nitrophenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluoro-4-nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H8F2N2O3 and a molecular weight of 230.17 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. The presence of fluorine and nitro groups in the phenoxy moiety makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine typically involves the reaction of 2,5-difluoro-4-nitrophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluoro-4-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(2,5-Difluoro-4-aminophenoxy)azetidine, while substitution reactions can produce various fluorine-substituted derivatives .
Scientific Research Applications
3-(2,5-Difluoro-4-nitrophenoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Difluoro-4-nitrophenoxy)aziridine: Similar structure but with a three-membered ring.
3-(2,5-Difluoro-4-nitrophenoxy)pyrrolidine: Similar structure but with a five-membered ring.
3-(2,5-Difluoro-4-nitrophenoxy)morpholine: Similar structure but with a six-membered ring containing an oxygen atom.
Uniqueness
3-(2,5-Difluoro-4-nitrophenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines and morpholines, offering a unique balance of stability and reactivity for various applications .
Properties
Molecular Formula |
C9H8F2N2O3 |
|---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
3-(2,5-difluoro-4-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H8F2N2O3/c10-6-2-9(16-5-3-12-4-5)7(11)1-8(6)13(14)15/h1-2,5,12H,3-4H2 |
InChI Key |
QKTHLGJJCSUMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















